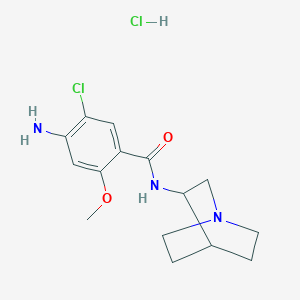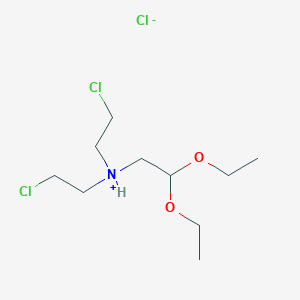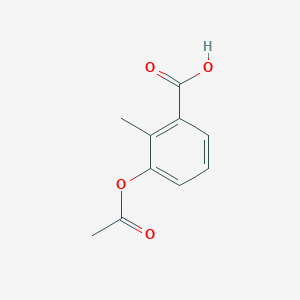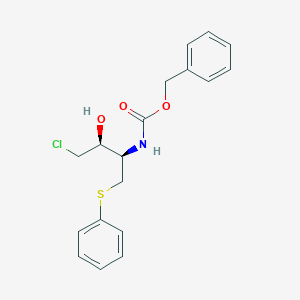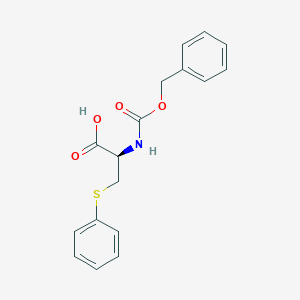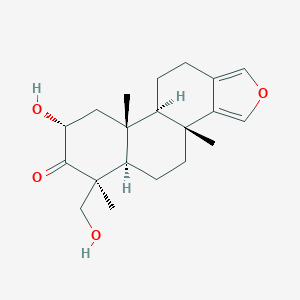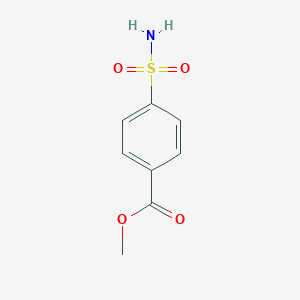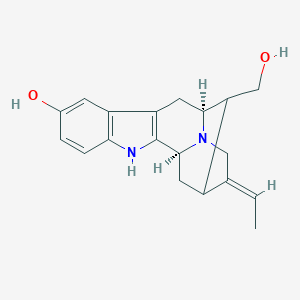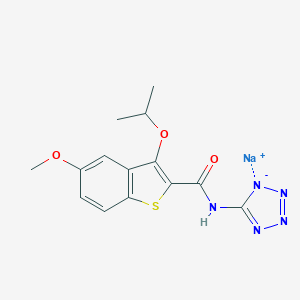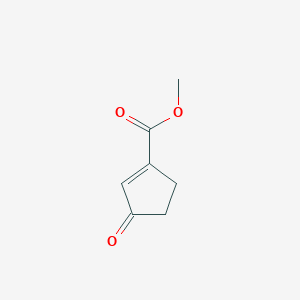
Azido-dag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is a complex organic compound known for its unique chemical structure and reactivity. This compound features an azido group, a nitrophenyl group, and a myristoylglycerol backbone, making it a versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then reacted with aminododecanoyl chloride under controlled conditions to form the aminododecanoyl derivative. Finally, this derivative is coupled with myristoylglycerol using standard esterification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion of the nitrophenyl group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol has diverse applications in scientific research:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.
Biology: Employed in the identification of membrane proteins and their binding sites.
Medicine: Investigated for its potential in drug delivery systems and targeted therapy.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The compound exerts its effects primarily through the formation of highly reactive nitrene intermediates upon photolysis. These intermediates can covalently bind to nearby molecules, making it a powerful tool for studying molecular interactions. The molecular targets include proteins and nucleic acids, and the pathways involved often relate to signal transduction and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate
- N-(4-Azido-2-nitrophenyl)-12-aminododecanoyl-coenzyme A
Uniqueness
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is unique due to its combination of an azido group, a nitrophenyl group, and a myristoylglycerol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
107141-10-6 |
|---|---|
Molecular Formula |
C35H59N5O7 |
Molecular Weight |
661.9 g/mol |
IUPAC Name |
[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3 |
InChI Key |
QNZFHQUHYBMOBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Synonyms |
2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol azido-DAG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


